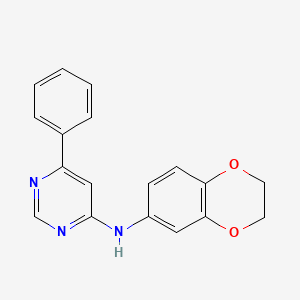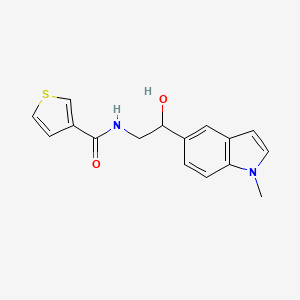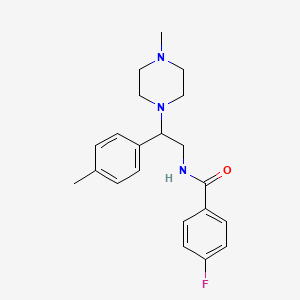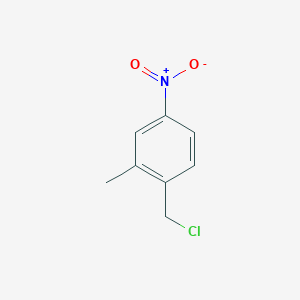
(3-(3-Bromobenzamido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(3-Bromobenzamido)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBrNO3. It’s used in various areas of research .
Chemical Reactions Analysis
Boronic acids, including “(3-(3-Bromobenzamido)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .Aplicaciones Científicas De Investigación
1. Optical Modulation in Carbon Nanotubes
(3-(3-Bromobenzamido)phenyl)boronic acid and related phenyl boronic acids are utilized in optical modulation. They serve as binding ligands for saccharide recognition and anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property enables applications such as aqueous dispersion of single-walled carbon nanotubes (SWNTs) and quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
2. Boronic Acid-Diol Condensations
Phenyl boronic acids, including (3-(3-Bromobenzamido)phenyl)boronic acid, play a crucial role in the structural analysis of acidity and reactivity in boronic acid-diol condensations. These condensations are important for medical diagnostics and biochemistry, where they bind with carbohydrates in water through a reversible covalent pathway. The study of these reactions, especially using tools like 11B NMR spectroscopy, is vital for understanding their chemical behavior (Valenzuela et al., 2022).
3. Glucose Sensing Materials
Boronic acid derivatives, including amino-3-fluorophenyl boronic acid, a related compound, are used in constructing glucose sensing materials. These materials operate at physiological pH, making them suitable for monitoring glucose levels in bodily fluids. This application stems from the low pKa value and the ability of the boronic acid derivative to attach to polymers (Das et al., 2003).
4. Polymer Nanosensors for Carbohydrates
Phenylboronic acid-functionalized nanoparticles, like those derived from boronic acids, are used in creating sensors for carbohydrates. These sensors can visually detect substances like fructose through a color change, offering a novel and efficient way for carbohydrate detection (Cannizzo et al., 2005).
5. Catalysis in Organic Reactions
Boronic acids are versatile in organic chemistry for catalyzing reactions. For instance, they catalyze aza-Michael additions of hydroxamic acid to quinone imine ketals. This application demonstrates the catalytic potential of boronic acids in facilitating complex organic reactions (Hashimoto et al., 2015).
6. Boronate Affinity in Environmental Applications
Boronate affinity, a feature of boronic acids, is employed in environmental applications like water pollution treatment. Novel boron-adsorbing materials with boronate affinity are created for the efficient removal of boron from polluted sources, demonstrating the environmental significance of these compounds (Zhang et al., 2021).
7. Synthesis of Organic Compounds
Boronic acids, including variants like 3-borono-5-fluorobenzoic acid, are important intermediates in the synthesis of various organic materials. They are used in reactions like Suzuki aryl-coupling to synthesize olefins, styrene, and biphenyl derivatives, highlighting their utility in organic chemistry (Sun et al., 2015).
8. Pharmaceutical Applications
Boronic acid compounds, due to their unique structural features, are used in developing potent enzyme inhibitors and as antibody mimics recognizing important saccharides. Their diverse applications in the pharmaceutical industry are a testament to their versatility and efficacy (Yang et al., 2003).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of (3-(3-Bromobenzamido)phenyl)boronic acid are cis-diol containing molecules . These targets include nucleosides, catechols, saccharides, and glycoproteins . The compound’s boronic acid moiety has the ability to bind 1,2 and 1,3- cis -diols motifs of carbohydrates .
Mode of Action
(3-(3-Bromobenzamido)phenyl)boronic acid interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent . Under high pH conditions, the compound forms a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of (3-(3-Bromobenzamido)phenyl)boronic acid are influenced by its susceptibility to hydrolysis . These compounds are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be significantly affected by this characteristic.
Result of Action
The result of the compound’s action is the formation of a covalent complex with cis-diol containing molecules . This interaction can be used for the selective detection of these molecules in in vitro models .
Action Environment
The action, efficacy, and stability of (3-(3-Bromobenzamido)phenyl)boronic acid are influenced by environmental factors such as pH and water content . The compound’s interaction with its targets is pH-dependent , and its stability is affected by the presence of water .
Propiedades
IUPAC Name |
[3-[(3-bromobenzoyl)amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8,18-19H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCGMBZQPOUYLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)

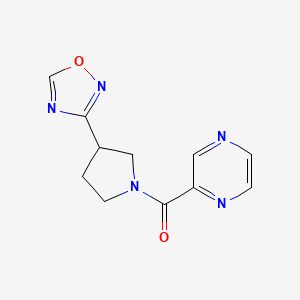
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)

